molecular formula C8H13N3OS B11792940 4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol

4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol

Cat. No.: B11792940
M. Wt: 199.28 g/mol
InChI Key: CZHNKNVLZJXLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and applications .

Preparation Methods

The synthesis of 4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The preparation methods often involve the use of reagents such as sulfur, nitrogen sources, and various catalysts to facilitate the formation of the thiadiazole ring . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

4-(3-methylpiperidin-1-yl)-1,2,5-thiadiazol-3-one

InChI

InChI=1S/C8H13N3OS/c1-6-3-2-4-11(5-6)7-8(12)10-13-9-7/h6H,2-5H2,1H3,(H,10,12)

InChI Key

CZHNKNVLZJXLQN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NSNC2=O

Origin of Product

United States

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